molecular formula C9H12ClN B1582737 N-Ethyl-4-chlorobenzylamine CAS No. 69957-83-1

N-Ethyl-4-chlorobenzylamine

Cat. No. B1582737
CAS RN: 69957-83-1
M. Wt: 169.65 g/mol
InChI Key: DWQGKMSNZGJKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-chlorobenzylamine, also known as 4-Chlorobenzyl-N-ethyl amine or N-ethyl-4-chlorobenzyl amine, is an organic compound belonging to the class of amines. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless liquid with a faint odor and has a boiling point of 113-114°C. It is insoluble in water but soluble in most organic solvents.

Mechanism Of Action

N-Ethyl-4-chlorobenzylamine is an organic compound that is used in a variety of chemical reactions. The mechanism of action is dependent on the reaction being carried out. In general, it is used as a nucleophile in substitution reactions, as an electrophile in addition reactions, and as a base in elimination reactions.

Biochemical And Physiological Effects

N-Ethyl-4-chlorobenzylamine is not known to have any direct biochemical or physiological effects. It is not known to be toxic or have any adverse health effects.

Advantages And Limitations For Lab Experiments

N-Ethyl-4-chlorobenzylamine is a useful compound for laboratory experiments due to its low cost, low toxicity, and ease of use. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and can react with oxygen and moisture in the air, so it must be stored in an inert atmosphere.

Future Directions

Future research on N-Ethyl-4-chlorobenzylamine could include the development of new synthetic methods for its synthesis, the investigation of its reactivity in different reaction conditions, and the exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to investigate the effects of N-Ethyl-4-chlorobenzylamine on biochemical and physiological processes.

Scientific Research Applications

N-Ethyl-4-chlorobenzylamine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, quinolines, and pyridines. It is also used in the synthesis of a variety of organometallic compounds.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQGKMSNZGJKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342306
Record name N-ETHYL-4-CHLOROBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-chlorobenzylamine

CAS RN

69957-83-1
Record name N-ETHYL-4-CHLOROBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorobenzaldehyde (1 eq.) in MeOH was added ethylamine 70% in water (10 eq.). The reaction was stirred for 15 h at 20° C. under argon then NaBH4 (2 eq.) was added. The reaction was stirred at 20° C. for 5 h. The reaction was quenched with water then acidified with aqueous HCl (2M). The aqueous layer was washed with EtOAc. The organic layer was discarded. Aqueous NaOH (2M) was then added to the aqueous layer until pH=10 and the crude was extracted twice with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure to afford (4-chloro-benzyl)-ethyl-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(4-chlorobenzyl)acetamide (2.337 g, 12.726 mmol) was dissolved in THF (100 ml) and was cooled to zero degrees under argon atmosphere. (Methylthio)methane compound with borane (1:1) (2.417 g, 31.815 mmol) was added and the mixture was refluxed overnight at RT. HCl (15 ml, 10%) was gently added and was stirred overnight. The solvent was removed by evaporation. Diethyl ether (20 ml) was added and the product was extracted to the water phase by K2CO3 (3×15 ml). The aqueous phase was acidified by HCl (10 ml, 10%) and the product was extracted to the organic phase by EtOAc (3×15 ml). The organic phase was dried (MgSO4) and the solvent was removed by evaporation to give 0.938 g of N-(4-chlorobenzyl)-N-ethylamine (yield 43.4%).
Quantity
2.337 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.417 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-4-chlorobenzylamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-4-chlorobenzylamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-4-chlorobenzylamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-4-chlorobenzylamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-4-chlorobenzylamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-4-chlorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.